molecular formula C20H33NO4 B1204940 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone CAS No. 104450-14-8

1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone

Cat. No.: B1204940
CAS No.: 104450-14-8
M. Wt: 351.5 g/mol
InChI Key: FUNDUUOBYCYREG-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a phenyl ring substituted with hydroxy, amino, and ether groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone typically involves multi-step organic reactions. One common method starts with the alkylation of a phenol derivative to introduce the pentyloxymethyl group. This is followed by the formation of the ethanone moiety through Friedel-Crafts acylation. The hydroxy and amino groups are introduced via selective functional group transformations, such as reduction and substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine: In medicinal chemistry, 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone can be explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if used as a drug, it may bind to receptors or enzymes, altering their activity. The hydroxy and amino groups can form hydrogen bonds, while the phenyl ring can participate in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)ethanone: Lacks the pentyloxymethyl group.

    1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(methoxymethyl)phenyl)ethanone: Has a methoxymethyl group instead of pentyloxymethyl.

Uniqueness: 1-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-3-(pentyloxymethyl)phenyl)ethanone is unique due to the presence of the pentyloxymethyl group, which can influence its lipophilicity and membrane permeability, potentially enhancing its biological activity and industrial applicability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(pentoxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4/c1-5-6-7-10-24-13-18-11-17(16(4)22)8-9-20(18)25-14-19(23)12-21-15(2)3/h8-9,11,15,19,21,23H,5-7,10,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNDUUOBYCYREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90908980
Record name 1-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-[(pentyloxy)methyl]phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104450-14-8
Record name 4-(3-Isopropylaminohydroxypropoxy)-3-(pentyloxymethyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104450148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-[(pentyloxy)methyl]phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90908980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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